5-Tridecyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
3-Tridecyl-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tridecyl-1H-pyrazol-5(4H)-one typically involves the condensation of a suitable hydrazine derivative with a β-diketone. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding pyrazolone derivatives.
Reduction: Reduction reactions may yield hydrazine derivatives.
Substitution: Various substitution reactions can occur at the pyrazolone ring, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone N-oxides, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Tridecyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1H-pyrazol-5(4H)-one
- 3-Phenyl-1H-pyrazol-5(4H)-one
- 3-Ethyl-1H-pyrazol-5(4H)-one
Uniqueness
3-Tridecyl-1H-pyrazol-5(4H)-one is unique due to its long alkyl chain, which can influence its solubility, reactivity, and biological activity compared to other pyrazolones with shorter or different substituents.
Properties
CAS No. |
63158-98-5 |
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Molecular Formula |
C16H30N2O |
Molecular Weight |
266.42 g/mol |
IUPAC Name |
3-tridecyl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C16H30N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-14-16(19)18-17-15/h2-14H2,1H3,(H,18,19) |
InChI Key |
IIABTTSCPMCLKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=NNC(=O)C1 |
Origin of Product |
United States |
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